Chloral

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El tricloroacetaldehído se puede sintetizar mediante la cloración del acetaldehído en presencia de ácido clorhídrico . La reacción está catalizada por tricloruro de antimonio e involucra los siguientes pasos:

Cloración: El acetaldehído se trata con gas cloro en presencia de ácido clorhídrico para formar cloral hidratado.

Deshidratación: El cloral hidratado se deshidrata luego con ácido sulfúrico concentrado para producir tricloroacetaldehído.

Métodos de Producción Industrial: En entornos industriales, el tricloroacetaldehído se produce por cloración de etanol o acetaldehído. La mezcla de reacción se destila para separar el cloral hidratado, que luego se deshidrata para obtener tricloroacetaldehído . Este método es eficiente y produce tricloroacetaldehído de alta pureza .

Análisis De Reacciones Químicas

Hydration and Alcohol Adduct Formation

Chloral rapidly hydrates to This compound hydrate (Cl₃CCH(OH)₂) in aqueous media, a reaction critical to its biological activity . This equilibrium is temperature- and pH-dependent :

Reaction:

| Property | Value | Source |

|---|---|---|

| ΔH (hydration) | -51.76 ± 0.08 kJ/mol (liquid) | |

| Equilibrium constant (K) | 3.6 × 10⁴ (25°C) | |

| Half-life (hydrolysis) | 17.5 days (pH 8, 20°C) |

This compound also forms alcohol adducts (e.g., this compound alcoholate with methanol or ethanol) .

Alkaline Hydrolysis

Treatment with NaOH cleaves this compound into chloroform and sodium formate :

Reaction:

| Parameter | Value | Source |

|---|---|---|

| ΔH (hydrolysis) | -102.8 kJ/mol | |

| Primary Product | CHCl₃ (chloroform) |

Reduction Reactions

This compound is reduced to trichloroethanol (Cl₃CCH₂OH), a sedative metabolite, via enzymatic pathways in vivo :

Reaction:

| Parameter | Value | Source |

|---|---|---|

| Plasma Half-life (TCOH) | 9.7 hours (humans) | |

| Bioavailability | 85–90% |

Polymerization

This compound undergoes light-induced polymerization or acid-catalyzed trimerization to metathis compound (a solid trimer) :

Reaction:

| Condition | Product | Application | Source |

|---|---|---|---|

| H₂SO₄, dark | Metathis compound (trimer) | Industrial resin |

Miscellaneous Reactions

-

Grignard Reagents : Reacts with aryl Grignard reagents to form substituted benzyl alcohols .

-

Methanol Addition : Forms 2,2,2-trichloro-1-methoxyethanol :

| Reaction Type | Example | Reference |

|---|---|---|

| Grignard Addition | With o-dichlorobenzene MgBr | |

| Esterification | With acetic anhydride |

Thermodynamic Data

Key thermodynamic properties from NIST :

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 97.8°C | 1 atm |

| Vapor Pressure | 35 mm Hg (20°C) | - |

| ΔvapH (Enthalpy of Vaporization) | 41 kJ/mol | 25°C |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Chloral Hydrate as a Sedative

This compound hydrate is primarily known for its historical use as a sedative and hypnotic agent. It was first utilized in the 1870s for treating insomnia and anxiety disorders. Despite its popularity, the use of this compound hydrate has declined due to the advent of safer alternatives. However, it is still prescribed in certain contexts, particularly where rapid sedation is required .

Clinical Research Insights

Recent studies have explored this compound hydrate's effects on brain activity. For instance, research indicates that this compound hydrate can alter brain activation patterns associated with drug-seeking behavior, suggesting potential applications in addiction therapy .

Agricultural Applications

Insecticide Production

Historically, this compound has been a precursor in the synthesis of dichlorodiphenyltrichloroethane (DDT), one of the most widely used insecticides until its ban in many countries due to environmental concerns. This compound is also involved in the production of other pesticides such as methoxychlor and trichlorfon . Although the demand for this compound in agriculture has decreased significantly since the 1970s, it remains relevant in the synthesis of certain herbicides.

Industrial Applications

Synthesis of Organic Compounds

This compound serves as a versatile building block in organic synthesis. It is utilized to produce various compounds including isatin through reactions with aniline and hydroxylamine. Additionally, this compound can be employed in the synthesis of rigid polyurethane foams and as a reagent for deprotecting acetals and dithioacetals .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Sedative and hypnotic agent | Historical use; declining but still prescribed |

| Agriculture | Precursor for insecticides (e.g., DDT) | Demand has decreased due to regulatory actions |

| Organic Synthesis | Building block for various organic compounds | Utilized in diverse chemical reactions |

| Industrial Chemistry | Production of rigid polyurethane foams | Important in materials science |

Scientific Research Applications

Microscopy Techniques

This compound hydrate is an essential component in Hoyer's solution, which is used as a mounting medium for microscopic observation of plant specimens. Its high refractive index enhances visibility during microscopy . Additionally, it is part of Melzer's reagent, crucial for identifying specific fungal species through colorimetric reactions .

Health Impact Studies

Research has also focused on this compound hydrate's role as a disinfection byproduct in drinking water. Studies indicate that this compound hydrate can form during water treatment processes involving chlorine, raising concerns about its health impacts when consumed over long periods . Regulatory frameworks are being evaluated to manage these risks effectively.

Case Studies

Case Study 1: Clinical Efficacy of this compound Hydrate

A clinical trial investigated this compound hydrate's efficacy in inducing sedation prior to non-invasive procedures. Results demonstrated that patients receiving this compound hydrate exhibited significantly reduced anxiety levels compared to those receiving placebo treatments, reinforcing its utility in clinical settings .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the presence of this compound hydrate as a disinfection byproduct in municipal water supplies. The findings highlighted correlations between chlorination practices and elevated levels of this compound hydrate, prompting recommendations for improved water treatment protocols to minimize health risks associated with long-term exposure .

Mecanismo De Acción

El tricloroacetaldehído ejerce sus efectos principalmente a través de su reactividad con nucleófilos. Forma aductos con agua y alcoholes, lo que lleva a la formación de cloral hidratado y otros derivados . En sistemas biológicos, puede inducir estrés oxidativo y afectar la función mitocondrial . La reactividad del compuesto con los componentes celulares puede conducir a diversos efectos fisiológicos, incluidos los efectos sedantes e hipnóticos cuando se convierte a cloral hidratado .

Compuestos Similares:

Fluoral: Un compuesto relacionado con propiedades químicas similares.

Bromal: Otro aldehído halogenado con reactividad comparable.

Iodal: Similar en estructura pero contiene yodo en lugar de cloro.

Singularidad: El tricloroacetaldehído es único debido a su alta reactividad y capacidad para formar hidratos y aductos estables. Su papel en la síntesis de cloral hidratado y su importancia histórica en la medicina lo distinguen aún más de otros compuestos similares .

Comparación Con Compuestos Similares

Fluoral: A related compound with similar chemical properties.

Bromal: Another halogenated aldehyde with comparable reactivity.

Iodal: Similar in structure but contains iodine instead of chlorine.

Uniqueness: Trichloroacetaldehyde is unique due to its high reactivity and ability to form stable hydrates and adducts. Its role in the synthesis of chloral hydrate and its historical significance in medicine further distinguish it from other similar compounds .

Actividad Biológica

Chloral, specifically in its hydrate form (this compound hydrate), is a compound with a long history of use in medicine primarily as a sedative and hypnotic agent. Its biological activities have been the subject of various studies, focusing on its pharmacological effects, potential toxicity, and its mechanisms of action. This article reviews the biological activity of this compound, supported by data tables and case studies to provide a comprehensive understanding.

Overview of this compound Hydrate

This compound hydrate is synthesized from this compound, which is derived from the chlorination of ethanol. It has been used since the 19th century for inducing sleep and as a pre-anesthetic agent. Despite its efficacy, concerns about its safety profile have led to scrutiny regarding its use in clinical settings.

This compound hydrate acts primarily as a central nervous system depressant. It enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. Recent studies have identified specific molecular targets, such as the human proton-activated channel (hPAC), which plays a crucial role in the sedative effects of this compound hydrate. The activation of this channel is pH-dependent, indicating a complex interaction between the drug and cellular mechanisms .

Pharmacokinetics

The pharmacokinetics of this compound hydrate involve rapid absorption and metabolism. In humans, it is metabolized to trichloroethanol, which is responsible for its sedative effects. The elimination half-life varies significantly across species; for instance, it has been reported as 0.2 hours in mice but can be faster in dogs .

Sedative Effects

This compound hydrate has been evaluated for its effectiveness in treating insomnia and agitation in various patient populations. A retrospective study involving 14 patients with treatment-resistant schizophrenia demonstrated that this compound hydrate significantly improved sleep duration and reduced episodes of agitation and violence during treatment .

Table 1: Clinical Outcomes from this compound Hydrate Treatment

| Outcome | Before Treatment | During Treatment | p-value |

|---|---|---|---|

| Nights with uninterrupted sleep | X nights | Y nights | < 0.05 |

| Episodes of verbal violence | A episodes | B episodes | < 0.01 |

| Episodes of physical violence | C episodes | D episodes | < 0.01 |

Toxicity and Carcinogenicity

Long-term exposure studies have raised concerns about the potential carcinogenic effects of this compound hydrate. In animal models, chronic administration has been linked to increased incidences of liver tumors. For example, a study found that male B6C3F1 mice treated with this compound hydrate showed significant increases in hepatocellular adenomas and carcinomas compared to controls .

Table 2: Tumor Incidence in Mice Treated with this compound Hydrate

| Treatment Group | Adenomas (%) | Carcinomas (%) |

|---|---|---|

| Control | 10.5 | 0 |

| Low Dose | 29 | 40 |

| Mid Dose | 46 | 71 |

| High Dose | - | - |

Adverse Effects

Adverse effects associated with this compound hydrate include respiratory depression, especially when combined with other CNS depressants like alcohol or benzodiazepines . A study assessing respiratory function found that ingestion of this compound hydrate could lead to significant respiratory changes in both healthy and asthmatic subjects .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting chloral and its metabolites in biological samples?

- Methodology: Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate methods with spiked recovery experiments and internal standards (e.g., deuterated this compound) to account for matrix effects. Include quality control samples to ensure reproducibility .

- Example Workflow:

| Step | Technique | Purpose |

|---|---|---|

| 1 | Solid-phase extraction (SPE) | Isolate this compound from complex matrices |

| 2 | Derivatization (e.g., with PFBHA) | Enhance volatility for GC-MS |

| 3 | GC-MS/LC-MS/MS analysis | Quantify this compound and metabolites (e.g., trichloroethanol) |

Q. How can researchers design studies to investigate this compound’s metabolic pathways?

- Approach:

- Use in vitro models (e.g., liver microsomes) to identify phase I/II enzymes involved in this compound metabolism.

- Employ isotopic labeling (e.g., ¹⁴C-chloral) to track metabolite formation.

- Cross-reference findings with in vivo rodent studies to assess physiological relevance .

Q. What strategies ensure reproducibility in this compound toxicity experiments?

- Guidelines:

- Standardize animal models (e.g., strain, age, diet) to minimize variability.

- Include dose-response curves and negative controls (e.g., saline-treated groups).

- Adhere to IARC protocols for carcinogenicity assessments, such as 24-month bioassays in mice .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenic potential be resolved?

- Critical Analysis Framework:

Contextualize species-specific responses: this compound hydrate induces liver tumors in male mice but not rats. Compare metabolic differences (e.g., peroxisome proliferation rates) across models .

Evaluate mechanistic data: Assess genotoxicity (e.g., micronucleus assays) versus epigenetic effects (e.g., DNA adduct formation). Prioritize in vivo over in vitro results to account for detoxification pathways .

Meta-analysis: Aggregate data from IARC monographs and peer-reviewed studies to identify dose thresholds or confounding factors (e.g., coexposure to trichloroethylene) .

Q. What experimental designs address this compound’s role in non-alcoholic fatty liver disease (NAFLD) progression?

- Proposal:

- Use transgenic mouse models (e.g., PPARα knockouts) to isolate this compound’s effects on lipid metabolism.

- Combine histopathology with lipidomics to quantify hepatic steatosis and oxidative stress markers (e.g., 4-HNE).

- Contrast results with this compound’s structural analogs (e.g., dichloroacetate) to infer structure-activity relationships .

Q. How can researchers mitigate bias when interpreting this compound’s epidemiological data?

- Best Practices:

- Apply Bradford Hill criteria to distinguish causal associations from correlations (e.g., this compound exposure vs. confounding variables like smoking).

- Use propensity score matching in cohort studies to balance demographic variables.

- Validate exposure metrics (e.g., urinary trichloroacetic acid levels) with pharmacokinetic modeling .

Q. Data Contradiction Management

Q. Why do in vitro genotoxicity assays for this compound yield inconsistent results?

- Resolution Strategy:

- Test multiple cell lines (e.g., human lymphocytes vs. rodent hepatocytes) to assess species-specific susceptibility.

- Control for cytotoxicity, which may mask positive genotoxic signals.

- Compare results across standardized protocols (e.g., OECD TG 487 for micronucleus assays) .

Q. How should researchers prioritize mechanistic hypotheses when this compound’s carcinogenicity data are equivocal?

- Decision Matrix:

Q. Literature Review and Data Synthesis

Q. What tools optimize literature searches for this compound-related studies?

- Recommendations:

- Use Google Scholar advanced operators (e.g.,

"this compound hydrate" AND (metabolism OR genotoxicity)) to filter irrelevant results. - Track citations via the “Cited by” feature to identify seminal papers and emerging trends .

- Cross-validate findings with specialized databases (e.g., PubMed, SciFinder) to ensure coverage of toxicology literature .

Q. How can researchers integrate historical and contemporary data on this compound’s environmental persistence?

Propiedades

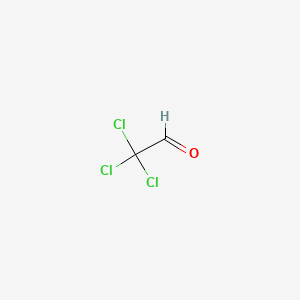

IUPAC Name |

2,2,2-trichloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFLGKNGCAIQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-92-1 | |

| Record name | Acetaldehyde, 2,2,2-trichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024744 | |

| Record name | Chloral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroacetaldehyde appears as a colorless oily liquid with a penetrating odor. Reacts with water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion and inhalation. Used to make pesticides., Liquid, Colorless liquid with an irritating odor; [HSDB] Odor is pungent and irritating; [MSDSonline] | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaldehyde, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °F at 760 mmHg (NTP, 1992), 97.8 °C at 760 mm Hg | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

167 °F (NTP, 1992), 75 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Reaction (NTP, 1992), Freely soluble in water forming chloral hydrate, Soluble in ethanol, ether, Soluble in chloroform, In water, 8.3X10+6 mg/L at 25 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.51 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.510 at 20 °C/4 °C; 1.404 at 25 °C/4 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.1 (Air = 1) | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

35 mmHg at 68 °F ; 40 mmHg at 68.4 °F; 760 mmHg at 207.9 °F (NTP, 1992), 50.0 [mmHg], VP: 35 mm Hg at 20 °C, 50 mm Hg at 25 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CHLORAL HYDRATE HAS CNS DEPRESSANT EFFECTS ... MECHANISM OF ACTION OF DRUG IS NOT COMPLETELY KNOWN. CNS DEPRESSANT EFFECT ... IS BELIEVED TO BE CHIEFLY DUE TO ITS METABOLITE, TRICHLOROETHANOL ... /CHLORAL HYDRATE/ | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical-grade chloral ranges in purity from 94 to 99 wt %, with water being the main impurity. Other impurities sometimes present are chloroform, hydrogen chloride, dichloroacetaldehyde, and phosgene. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, mobile, oily liquid | |

CAS No. |

75-87-6 | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetaldehyde, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLI06WS32H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-71.5 °F (NTP, 1992), -57.5 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.